molecular formula C10H11N3O6 B2526996 2-(4-Methyl-2,6-dinitroanilino)propanoic acid CAS No. 19466-60-5

2-(4-Methyl-2,6-dinitroanilino)propanoic acid

Cat. No. B2526996
Key on ui cas rn: 19466-60-5
M. Wt: 269.213
InChI Key: DVLHHRWRGJGLKJ-UHFFFAOYSA-N
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Patent
US04338121

Procedure details

A mixture of 810 g of 4-chloro-3,5-dinitrotoluene, 384 g of dl-alpha-alanine, and 840 g of sodium bicarbonate was stirred and refluxed in 8 l of 95% ethanol for 18 hours. The mixture was diluted with water, filtered, and the ethanol was distilled off under reduced pressure. 1 l of water was added during the distillation in order to maintain the solids in solution. The aqueous solution was cooled by the addition of 2 kg of ice and acidified with concentrated hydrochloric acid (Congo Red) whilst stirring. The initially formed sticky precipitate crystallized on continued stirring to a dark-yellow solid which was filtered off, washed with water, and air-dried to give 2-(4-methyl-2,6-dinitroanilino)propionic acid (1 A), m.p.: 158°-161° C.
Quantity
810 g
Type
reactant
Reaction Step One
Quantity
384 g
Type
reactant
Reaction Step One
Quantity
840 g
Type
reactant
Reaction Step One
Quantity
8 L
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([CH3:11])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[CH3:15][CH:16]([NH2:20])[C:17]([OH:19])=[O:18].C(=O)(O)[O-].[Na+]>C(O)C.O>[CH3:11][C:5]1[CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[C:2]([NH:20][CH:16]([CH3:15])[C:17]([OH:19])=[O:18])=[C:3]([N+:12]([O-:14])=[O:13])[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
810 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-]
Name
Quantity
384 g
Type
reactant
Smiles
CC(C(=O)O)N
Name
Quantity
840 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
Quantity
8 L
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the ethanol was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
1 l of water was added during the distillation in order
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the solids in solution
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous solution was cooled by the addition of 2 kg of ice
STIRRING
Type
STIRRING
Details
whilst stirring
CUSTOM
Type
CUSTOM
Details
The initially formed sticky precipitate crystallized
STIRRING
Type
STIRRING
Details
on continued stirring to a dark-yellow solid which
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=C(NC(C(=O)O)C)C(=C1)[N+](=O)[O-])[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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